molecular formula C11H15N3O5S B014682 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 1195628-02-4

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No.: B014682
CAS No.: 1195628-02-4
M. Wt: 301.32 g/mol
InChI Key: LCZLWCJYNPNMDN-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound characterized by its unique structure, which includes a carbamoylamino group, a sulfonylamino group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and 3-aminopropanoic acid.

    Formation of Intermediate: The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base like triethylamine to form an intermediate sulfonamide.

    Carbamoylation: The intermediate is then reacted with a carbamoylating agent such as urea or isocyanate under controlled conditions to introduce the carbamoylamino group.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonylamino group is particularly useful in probing sulfonamide-binding proteins and enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The sulfonylamino group is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
  • 3-(Carbamoylamino)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
  • 3-(Carbamoylamino)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

Uniqueness

Compared to similar compounds, 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct in its applications and properties.

Properties

IUPAC Name

3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZLWCJYNPNMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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